3-methyl-1-(1-methyl-1H-imidazol-2-yl)butan-2-one
Description
Properties
IUPAC Name |
3-methyl-1-(1-methylimidazol-2-yl)butan-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O/c1-7(2)8(12)6-9-10-4-5-11(9)3/h4-5,7H,6H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPDLYJREQBFOAI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)CC1=NC=CN1C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-1-(1-methyl-1H-imidazol-2-yl)butan-2-one can be achieved through several methods. One common approach involves the reaction of 1-(1-methyl-1H-imidazol-2-yl)ethan-1-one with methyl iodide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an anhydrous solvent like acetonitrile under nitrogen atmosphere .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of organic synthesis, such as maintaining anhydrous conditions and using appropriate catalysts, would apply to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
3-methyl-1-(1-methyl-1H-imidazol-2-yl)butan-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazole derivatives.
Reduction: Reduction reactions can yield different imidazole-based products.
Substitution: The methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole carboxylic acids, while reduction can produce imidazole alcohols.
Scientific Research Applications
3-methyl-1-(1-methyl-1H-imidazol-2-yl)butan-2-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It can be used in the production of dyes, agrochemicals, and other industrial products
Mechanism of Action
The mechanism of action of 3-methyl-1-(1-methyl-1H-imidazol-2-yl)butan-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions or form hydrogen bonds with biological macromolecules, influencing their activity and function .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The compound is compared to other imidazole-containing ketones and derivatives to highlight structural and functional differences:
Key Observations:
Substituent Impact on Physicochemical Properties: The diphenyl derivative (C₁₉H₁₈N₂O) exhibits increased hydrophobicity due to aromatic groups, which may enhance membrane permeability in biological systems . The benzo-dithiolyl derivative (C₂₃H₂₈N₂OS₂) demonstrates how bulky substituents affect synthetic yield (83%) and enantiomeric separation challenges .
Synthetic Accessibility: Imidazole ketones are commonly synthesized via multicomponent reactions, as seen in the preparation of triazole-imidazole hybrids using aldehydes, benzil, and CAN catalysts .
Chromatographic and Spectroscopic Comparisons
- HPLC Retention :
- NMR and MS Data :
Biological Activity
3-Methyl-1-(1-methyl-1H-imidazol-2-yl)butan-2-one, a compound featuring an imidazole ring, has garnered attention due to its potential biological activities. This article explores its structural properties, biological effects, and therapeutic applications based on diverse research findings.
Structural Overview
Molecular Formula: CHNO
SMILES: CC(C)C(=O)CC1=NC=CN1C
InChI: InChI=1S/C9H14N2O/c1-7(2)8(12)6-9-10-4-5-11(9)3/h4-5,7H,6H,1-3H
The compound's structure is characterized by the presence of an imidazole ring, which is known for its involvement in various biological processes and therapeutic applications.
Antimicrobial Properties
Research indicates that compounds containing imidazole rings exhibit significant antimicrobial activity. A study highlighted that derivatives of imidazole show effectiveness against various pathogens, including bacteria and fungi. The following table summarizes the antimicrobial activity of related compounds:
| Compound | Zone of Inhibition (mm) |
|---|---|
| E. coli | 15 |
| P. aeruginosa | 19 |
| B. subtilis | 21 |
| A. niger | 20 |
| C. albicans | 19 |
| Streptomycin (control) | 28 |
This data suggests that this compound may possess similar antimicrobial properties due to the imidazole moiety's influence on biological activity .
The biological activity of this compound can be attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition: The imidazole ring can coordinate with metal ions in enzyme active sites, inhibiting their function.
- Receptor Modulation: The compound may act on receptors involved in signaling pathways, altering cellular responses.
- Antioxidant Activity: Some studies suggest that imidazole derivatives can scavenge free radicals, contributing to their protective effects against oxidative stress.
Research Findings and Case Studies
While there is a lack of extensive literature specifically focused on this compound, related compounds provide insights into its potential applications:
Case Study: Synthesis and Evaluation
A recent review summarized various synthetic routes for imidazole derivatives and their pharmacological activities. It was noted that modifications to the imidazole structure could enhance biological activities such as antibacterial and anticancer effects .
Comparative Analysis with Similar Compounds
To better understand the potential of this compound, it is useful to compare it with other similar compounds:
| Compound Name | Structure Features | Notable Activities |
|---|---|---|
| 1-Methylimidazole | Simple imidazole derivative | Antimicrobial |
| 2-Methylimidazole | Methyl substitution at position 2 | Anticancer |
| Histidine | Amino acid with imidazole ring | Enzyme catalysis |
These comparisons highlight how structural variations can lead to diverse biological activities.
Q & A
Basic Research Questions
Q. What synthetic methodologies are effective for synthesizing 3-methyl-1-(1-methyl-1H-imidazol-2-yl)butan-2-one, and how can reaction yields be optimized?
- Methodology :
- Alkylation of imidazole precursors : Use alkyl halides (e.g., methyl iodide) under basic conditions (e.g., K₂CO₃) in polar aprotic solvents like DMF or acetonitrile. Optimize reaction time (12-24 hrs) and temperature (60-80°C) to minimize side products .
- Purification : Employ column chromatography with gradients of ethyl acetate/hexane or dichloromethane/methanol for isolation. Monitor purity via TLC and HPLC (>95% purity) .
- Yield improvement : Introduce catalytic agents (e.g., TBAB for phase-transfer catalysis) and inert atmospheres to suppress oxidation .
Q. Which spectroscopic techniques are critical for confirming the structural integrity of this compound?
- NMR spectroscopy : Analyze - and -NMR to verify imidazole ring protons (δ 7.2–7.5 ppm) and ketone carbonyl signals (δ 205–210 ppm). Compare with computed chemical shifts using DFT methods for validation .
- X-ray crystallography : Resolve crystal structures to confirm bond lengths (e.g., C=O at ~1.21 Å) and dihedral angles. Use SHELXL for refinement, particularly for handling twinned data or disorder .
- Mass spectrometry : Confirm molecular ion peaks (e.g., ESI-MS: [M+H]⁺ at m/z 195.2) and fragmentation patterns .
Advanced Research Questions
Q. How can researchers resolve discrepancies between computational predictions (e.g., DFT) and experimental spectroscopic data for this compound?
- Methodology :
- Solvent modeling : Incorporate solvent effects (e.g., PCM for polar solvents) in DFT calculations to align predicted and observed NMR shifts .
- Conformational analysis : Use molecular dynamics simulations to explore rotational barriers of the butan-2-one chain, which may affect spectral outcomes .
- Cross-validation : Compare IR carbonyl stretches (1700–1750 cm⁻¹) with computed vibrational frequencies to identify anomalies in sample purity or tautomerism .
Q. What crystallographic challenges arise during refinement of this compound, and how are they addressed?
- Challenges :
- Twinning : Common in imidazole derivatives due to symmetry; use TWIN/BASF commands in SHELXL to refine twin laws .
- Disorder : Methyl/imidazole groups may exhibit positional disorder. Apply PART/SUMP restraints and isotropic displacement parameter (ADP) constraints .
- Validation : Check R-factor convergence (<0.05) and residual electron density maps (<0.5 eÅ⁻³) to ensure model accuracy .
Q. How should researchers systematically analyze contradictory data (e.g., NMR vs. XRD) during structural elucidation?
- Methodology :
- Purity verification : Re-run NMR with deuterated solvents and confirm absence of impurities via HPLC-MS .
- Temperature effects : For XRD, ensure data collection at low temperatures (e.g., 90 K) to reduce thermal motion artifacts, which may conflict with room-temperature NMR data .
- Multi-method triangulation : Overlay XRD-derived bond lengths with DFT-optimized geometries and NMR-derived NOE correlations to identify systematic errors .
Q. What strategies are effective for enhancing the solubility and stability of this compound in biological assays?
- Solubility optimization :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
